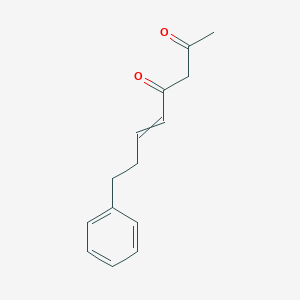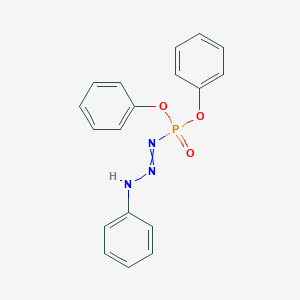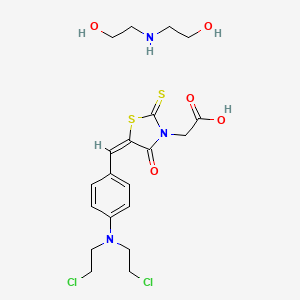
Diphenyl 2-(diphenoxyphosphoryl)butanedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diphenyl 2-(diphenoxyphosphoryl)butanedioate is an organic compound that belongs to the class of phosphonate esters It is characterized by the presence of diphenyl and diphenoxyphosphoryl groups attached to a butanedioate backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of diphenyl 2-(diphenoxyphosphoryl)butanedioate typically involves the reaction of diphenyl phosphite with a suitable butanedioate derivative. One common method includes the use of triphenylphosphite and pyrrole in an aqueous medium, followed by the addition of dimethyl acetylendicarboxylate . The reaction is carried out at room temperature, and the product is obtained after purification.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, with considerations for cost-effectiveness and environmental impact. Catalysts and oxidizing agents are often employed to enhance the reaction efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
Diphenyl 2-(diphenoxyphosphoryl)butanedioate undergoes various chemical reactions, including:
Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidizing Agents: tert-Butyl hydroperoxide, peracetic acid.
Reducing Agents: Lithium aluminum hydride.
Nucleophiles: Ammonia, various amines.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acids, while substitution reactions can produce a variety of phosphonate derivatives .
Applications De Recherche Scientifique
Diphenyl 2-(diphenoxyphosphoryl)butanedioate has several applications in scientific research:
Mécanisme D'action
The mechanism of action of diphenyl 2-(diphenoxyphosphoryl)butanedioate involves its interaction with specific molecular targets. For instance, as a DNA gyrase inhibitor, it binds to the enzyme’s active site, blocking its function and thereby inhibiting bacterial DNA replication . The compound’s effects are mediated through its ability to form stable complexes with target molecules, disrupting their normal activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Diphenylphosphoryl azide: Used in peptide synthesis and as a reagent in organic reactions.
Diphenyl-2-pyridylphosphine: Employed as a ligand in transition metal catalysis.
Dimethyl 2-(pyrrole-2-yl)-3-(diphenoxyphosphoryl)butanedioate: A related phosphonate ester with similar synthetic applications.
Uniqueness
Diphenyl 2-(diphenoxyphosphoryl)butanedioate is unique due to its specific structural features, which confer distinct reactivity and stability
Propriétés
Numéro CAS |
95453-88-6 |
|---|---|
Formule moléculaire |
C28H23O7P |
Poids moléculaire |
502.4 g/mol |
Nom IUPAC |
diphenyl 2-diphenoxyphosphorylbutanedioate |
InChI |
InChI=1S/C28H23O7P/c29-27(32-22-13-5-1-6-14-22)21-26(28(30)33-23-15-7-2-8-16-23)36(31,34-24-17-9-3-10-18-24)35-25-19-11-4-12-20-25/h1-20,26H,21H2 |
Clé InChI |
BCOZRVYXHXZVJP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)OC(=O)CC(C(=O)OC2=CC=CC=C2)P(=O)(OC3=CC=CC=C3)OC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![1H-Inden-1-one, 2,3-dihydro-2-[(3-methoxyphenyl)methylene]-](/img/structure/B14336846.png)


![N-Methyl-N'-[2-(3-phenoxyphenyl)propan-2-yl]-N-phenylurea](/img/structure/B14336864.png)

![N-[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]tetradecanamide](/img/structure/B14336870.png)

![Trimethylsilyl [(2-chloro-2-oxoethyl)sulfanyl]acetate](/img/structure/B14336880.png)

